molecular formula C8H14Cl2N2O B1433336 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride CAS No. 1965309-73-2

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Cat. No.: B1433336
CAS No.: 1965309-73-2
M. Wt: 225.11 g/mol
InChI Key: AMXQLHDKIITSMP-UHFFFAOYSA-N
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Description

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 3-position of the pyridine ring and an ethylamine group at the 4-position

Scientific Research Applications

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxy-4-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: 2-(3-Hydroxy-pyridin-4-yl)-ethylamine dihydrochloride.

    Reduction: 2-(3-Methoxy-piperidin-4-yl)-ethylamine dihydrochloride.

    Substitution: 2-(3-Halo-pyridin-4-yl)-ethylamine dihydrochloride.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy group and ethylamine moiety play crucial roles in its binding affinity and specificity. The compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxy-pyridin-4-yl)-ethylamine dihydrochloride
  • 2-(3-Methoxy-piperidin-4-yl)-ethylamine dihydrochloride
  • 2-(3-Halo-pyridin-4-yl)-ethylamine dihydrochloride

Uniqueness

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3-methoxypyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-6-10-5-3-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXQLHDKIITSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride
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2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride
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2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride
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2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

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